molecular formula C8H10N4S B12894081 4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine CAS No. 36258-84-1

4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B12894081
CAS No.: 36258-84-1
M. Wt: 194.26 g/mol
InChI Key: JTJCKXNWSOHJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a propylthio group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit diverse biological activities.

    1,2,3-Triazolo[4,5-b]pyridines: Similar in structure but with different substitution patterns, leading to variations in biological activity.

    1,2,3-Triazolo[1,5-a]pyrazines: Another class of triazole-fused heterocycles with potential therapeutic applications.

Uniqueness

4-(Propylthio)-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of the propylthio group. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

36258-84-1

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

4-propylsulfanyl-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C8H10N4S/c1-2-5-13-8-7-6(3-4-9-8)10-12-11-7/h3-4H,2,5H2,1H3,(H,10,11,12)

InChI Key

JTJCKXNWSOHJCR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=CC2=NNN=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.